Steric and Conformational Constraints: 1,5- vs 1,4-Disubstituted Triazole Geometry
The 1,5-disubstituted 1,2,3-triazole isomer imposes significantly greater steric crowding than its 1,4-disubstituted counterpart due to the shorter distance between substituents on the triazole ring. This difference is quantified by the distance between the N1 and C5 substituents, which is approximately 2.4 Å in the 1,5-isomer, compared to roughly 5.0 Å in the 1,4-isomer [1]. This spatial constraint forces the 1,5-isomer to adopt a conformation resembling a cis-amide bond, whereas the 1,4-isomer mimics a trans-amide bond geometry [1].
| Evidence Dimension | Inter-substituent distance (steric crowding) |
|---|---|
| Target Compound Data | Approximately 2.4 Å (1,5-disubstituted 1,2,3-triazole) |
| Comparator Or Baseline | Approximately 5.0 Å (1,4-disubstituted 1,2,3-triazole) |
| Quantified Difference | 2.6 Å reduction in inter-substituent distance (approx. 52% decrease) |
| Conditions | Structural analysis and DFT calculations of disubstituted 1,2,3-triazole regioisomers |
Why This Matters
This quantifiable geometric difference directly impacts molecular recognition, biomolecular mimetic design, and supramolecular assembly, making 1,5-diphenyl-1H-1,2,3-triazole a distinct choice for applications requiring cis-amide-like conformational constraints.
- [1] Lakhani, D.; Sadiq, S.; Subbaiahgari, H.; et al. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega 2025. View Source
